

Introduction: Situating N-(2-Fluorophenyl)acetamide in Modern Chemistry

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Compound of Interest

Compound Name: *N*-(2-Fluorophenyl)acetamide

Cat. No.: B181763

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N-(2-Fluorophenyl)acetamide, also known by its synonym 2'-Fluoroacetanilide, is an amide derivative of 2-fluoroaniline.^[1] As a fine chemical intermediate, its utility spans various domains of organic synthesis, from the creation of novel materials to its more prominent role as a foundational building block in medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring ortho to the acetamido group imparts unique electronic properties and conformational constraints. These characteristics are frequently exploited by drug development professionals to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, structural characterization, reactivity, and handling, grounded in established scientific principles and experimental data.

Core Properties and Specifications

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The data presented below has been compiled from authoritative chemical databases.

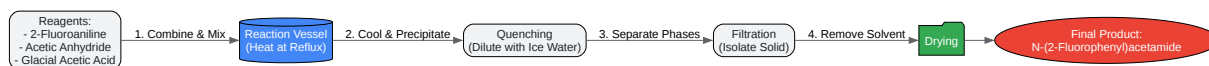
Property	Value	Source(s)
CAS Number	399-31-5	[2][3][4][5]
Molecular Formula	C ₈ H ₈ FNO	[2][3][4][5]
Molecular Weight	153.15 g/mol	[2]
IUPAC Name	N-(2-fluorophenyl)acetamide	[2][3]
Synonyms	2'-Fluoroacetanilide, 1-Acetamido-2-fluorobenzene	[2][3][6]
Appearance	White to light yellow crystalline solid/powder	[6][7]
Melting Point	76-79 °C	[7][8]
Boiling Point	268 °C (at 760 mmHg); 140-142 °C (at 14 mmHg)	[8]
Flash Point	128.5 °C	

Synthesis: The N-Acetylation of 2-Fluoroaniline

The most direct and widely adopted method for preparing **N-(2-Fluorophenyl)acetamide** is the N-acetylation of 2-fluoroaniline.[7][9] This reaction is a classic example of nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Mechanistic Rationale

The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the convenient formation of acetic acid as a benign byproduct. The reaction is often catalyzed by glacial acetic acid, which serves both as a solvent and as a proton source to activate the carbonyl group of the anhydride, thereby increasing its electrophilicity. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating an acetate ion (a good leaving group) to form the stable amide product. Quenching the reaction with ice water serves a dual purpose: it precipitates the solid organic product, which has low solubility in water, and hydrolyzes any remaining acetic anhydride.



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Caption: Workflow for the synthesis of **N-(2-Fluorophenyl)acetamide**.

Field-Validated Experimental Protocol

This protocol is adapted from established synthetic procedures.[7]

- **Reagent Setup:** In a round-bottom flask equipped with a reflux condenser, combine 11.1 g (0.1 mol) of 2-fluoroaniline with 25 mL of glacial acetic acid.
- **Initiation:** To this mixture, carefully add 25 mL (approx. 0.26 mol) of acetic anhydride.[7] The addition may be exothermic.
- **Reaction:** Heat the mixture to reflux and maintain for approximately 5-10 minutes.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice water.[7] This will cause the product to precipitate.
- **Purification:** Collect the resulting white solid by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid.
- **Drying:** Dry the solid product, for instance, in a vacuum oven at a moderate temperature (e.g., 50 °C), to yield **N-(2-Fluorophenyl)acetamide**. The expected melting point of the pure product is 76-77 °C.[7]

Structural Elucidation: A Spectroscopic Profile

Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

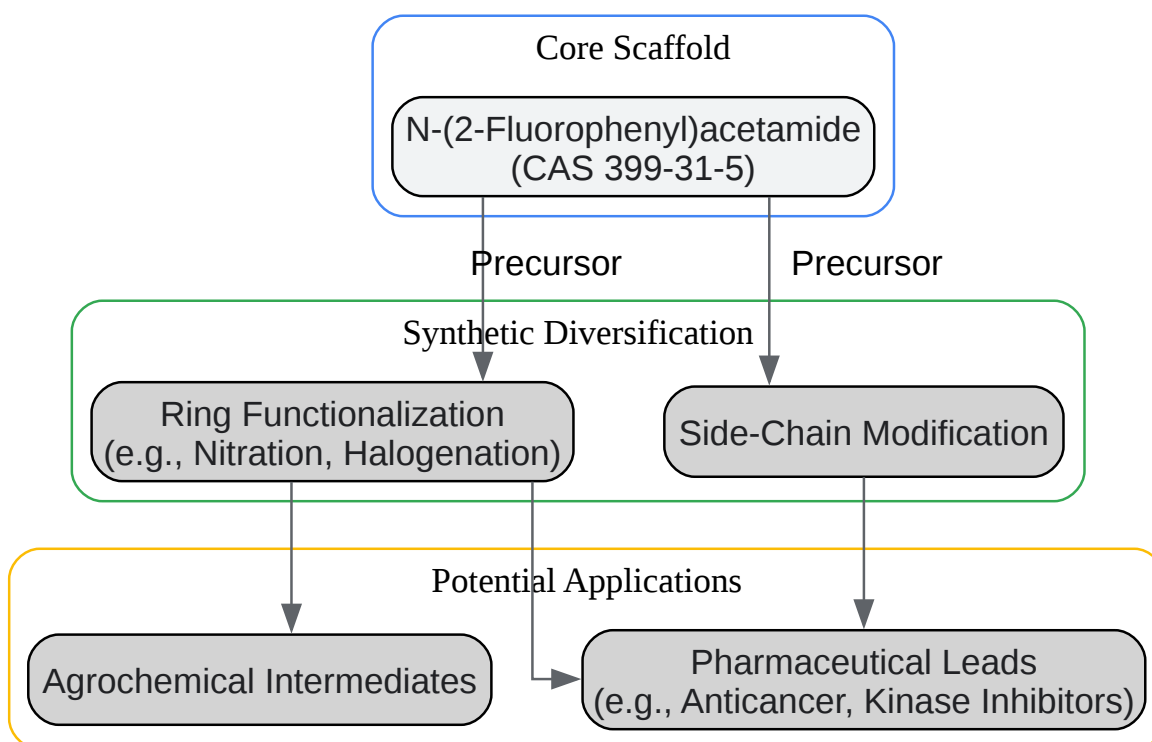
Technique	Characteristic Data & Interpretation
¹ H NMR	Signals will be present for the methyl protons (singlet, ~2.2 ppm), the amide proton (broad singlet, variable shift), and four aromatic protons in the 7.0-8.2 ppm range. The aromatic signals will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
¹³ C NMR	The spectrum will show characteristic peaks for the methyl carbon (~24 ppm), the carbonyl carbon (~168 ppm), and six aromatic carbons. The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant (¹ JCF ≈ 245 Hz), and other aromatic carbons will show smaller C-F couplings.[2]
IR Spectroscopy	Key vibrational bands include a sharp N-H stretch around 3300-3250 cm ⁻¹ , a strong C=O stretch (Amide I band) around 1670-1660 cm ⁻¹ , and an N-H bend (Amide II band) near 1550 cm ⁻¹ . [2]
Mass Spectrometry (EI)	The mass spectrum will display a molecular ion peak (M ⁺) at m/z = 153, corresponding to the molecular weight of the compound.[3] A prominent fragment is often observed at m/z = 111, resulting from the loss of the acetyl group (ketene, CH ₂ =C=O).

Applications in Drug Discovery and Development

While **N-(2-Fluorophenyl)acetamide** itself is not typically a therapeutic agent, its structural motif is a valuable component in the design of biologically active molecules. The fluorophenylacetamide scaffold can be found in various compounds investigated for different therapeutic areas. For example, derivatives of phenylacetamide have been explored as potential anticancer agents.[10] The fluorine substitution is particularly strategic; it can block

sites of metabolism, increase lipophilicity, and modulate the pKa of nearby functional groups, thereby influencing cell permeability and target engagement.

The compound serves as a key starting material for more complex syntheses. For instance, further reactions on the aromatic ring (e.g., nitration, halogenation) or modification of the acetyl group can lead to a diverse library of derivatives for screening in drug discovery programs.



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Sources

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